molecular formula C14H21NO B12064814 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

Cat. No.: B12064814
M. Wt: 219.32 g/mol
InChI Key: FIBSAROMUPUBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is a chemical compound with a unique structure that includes a cyclohexyl group, two methyl groups, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone typically involves the reaction of cyclohexylamine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-yl)methanol

Comparison

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is unique due to its specific functional groups and structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for various research purposes.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C14H21NO/c1-10-9-14(12(3)16)11(2)15(10)13-7-5-4-6-8-13/h9,13H,4-8H2,1-3H3

InChI Key

FIBSAROMUPUBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C(=O)C

Origin of Product

United States

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